1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- is a heterocyclic compound belonging to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. This compound has garnered attention in both chemical and biological research due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features an amino group at the 3-position and a bromo substituent at the 6-position, which contribute to its reactivity and biological properties.
The compound can be classified within the broader category of triazines, which are known for their diverse chemical reactivity. It is often utilized as a building block in the synthesis of more complex derivatives due to its functional groups that allow for further modifications. The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- typically involves several key steps:
One efficient synthetic route includes the reaction of 3-amino-6-bromo-1,2,4-triazine with coupling reagents such as boronic acids or terminal alkynes in the presence of palladium catalysts. This method allows for the introduction of various substituents at different positions on the triazine ring .
The compound features:
1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and purity of the products formed. For instance, oxidation reactions typically require controlled conditions to prevent overoxidation .
The mechanism of action for 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- involves interactions with biological macromolecules. The amino and bromo groups facilitate hydrogen bonding and electrostatic interactions with proteins or nucleic acids. This may lead to inhibition or activation of specific enzymes or signaling pathways, contributing to its observed biological effects .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize this compound .
1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- has several scientific uses:
The 1,2,4-triazin-5(2H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, first systematically characterized in the mid-20th century. This scaffold evolved from early studies on 1,2,4-triazines, which gained prominence due to their structural resemblance to biologically essential pteridine and purine systems. The marine natural product nortopsentin, a bis-indole alkaloid, later inspired strategic incorporation of the triazinone core into kinase inhibitor design, leveraging its hydrogen-bonding capacity and planar topology for enzyme active-site binding [8]. The derivative "3-amino-6-bromo-1,2,4-triazin-5(2H)-one" (CAS# 70481-87-7) follows systematic IUPAC nomenclature where the bromo and amino substituents specify position and priority. Alternative naming includes "5-bromo-6-azaisocytosine", reflecting its isosteric relationship with nucleobases [2]. The scaffold's versatility is evidenced by its application across antiviral, antimicrobial, and anticancer agents, with recent emphasis on targeted kinase inhibition [8].
Table 1: Key 1,2,4-Triazinone Derivatives in Drug Discovery
Compound Name | CAS Number | Substituents | Primary Therapeutic Area |
---|---|---|---|
3-Amino-6-bromo-1,2,4-triazin-5(2H)-one | 70481-87-7 | 3-NH₂, 6-Br | Anticancer agents |
6-(2,3-Dichlorophenyl)-1,2,4-triazin-5-amine | - | 5-NH₂, 6-Aryl | Kinase inhibition |
Lamotrigine derivatives | - | Variable at C3, C6 | Anticonvulsant |
Indolyl-7-azaindolyl triazines | - | Bis-heteroaryl | PDAC therapeutics |
The 3-amino-6-bromo substitution pattern creates a push-pull electronic system that critically defines the molecule's reactivity and biological interactions. The electron-donating amino group (σₚ = -0.66) and electron-withdrawing bromine (σₚ = +0.23) generate a polarized framework ideal for nucleophilic aromatic substitution (SNAr) at C6. This allows sequential derivatization with nucleophiles like amines or thiols, forming advanced intermediates for pharmaceutical synthesis [4] [5]. Bioactively, the bromo-amino configuration enables dual targeting: the amino group anchors hydrogen bonding with kinase ATP pockets (e.g., forming bidentate bonds with PDK1's Glu136 and Ala140), while the bromine enhances membrane permeability through lipophilicity modulation (log P = 1.28) [6] [8]. In microtubule-targeting hybrids, this moiety contributes to colchicine-binding site inhibition by mimicking trimethoxyphenyl hydrophobic interactions, with IC₅₀ values reaching 1.92 μg/mL against tubulin polymerization [6]. The bromine also provides a handle for cross-coupling reactions, enabling Suzuki-Miyaura diversification into biaryl derivatives that enhance topoisomerase II inhibition (IC₅₀ = 15.75 μg/mL) [6].
Table 2: Bioactivity Correlations of Bromo-Amino Triazinone Derivatives
Biological Target | Derivative Structure | Key Activity Metric | Mechanistic Role |
---|---|---|---|
Pyruvate dehydrogenase kinase (PDK1) | 3-Amino-6-(indol-3-yl)triazinone | IC₅₀ = 40-330 nM | ATP-competitive inhibition |
Tubulin colchicine binding site | Tetrabromophthalimide-triazinone hybrid | IC₅₀ = 1.92 μg/mL | Disrupts microtubule assembly |
Topoisomerase II | 6-Aryl-3-amino-triazinones | IC₅₀ = 15.75 μg/mL | DNA intercalation & enzyme poisoning |
HSP90 | Bis-indolyl triazinones | 60-100% inhibition at 1.5 μM | Allosteric modulation of chaperone activity |
Positional isomerism profoundly influences the electronic behavior and bioactivity of bromo-amino triazinones. Comparative studies confirm that the 3-amino-6-bromo arrangement (as in 69249-22-5) exhibits distinct properties versus isomeric 5-amino-3-bromo or 6-amino-3-bromo systems. Computational analyses (DFT/B3LYP) reveal that the 3-amino group elevates HOMO density at N4 (f=-0.18 eV vs -0.32 eV in 5-isomer), enhancing nucleophilicity for metal coordination or SNAr reactions [4]. This electronic asymmetry facilitates tautomerization, favoring the 5-oxo tautomer (96% abundance) over 5-hydroxy forms due to intramolecular hydrogen bonding between N2-H and carbonyl oxygen (distance=1.98Å), as confirmed by X-ray crystallography [2]. Bromine positioning at C6 further directs electrophilic substitution: bromination occurs preferentially at C6 in 3-aminotriazinones due to ortho-activation by the carbonyl, whereas 5-amino isomers undergo C4 bromination. Bioactivity differences are stark: 3-amino-6-bromo derivatives show 10-fold greater PDK1 inhibition (IC₅₀=0.04 μM) than 5-amino-3-bromo analogs, attributed to optimal hydrogen bonding with kinase hinge regions [8]. Substituent effects follow linear free-energy relationships: electron-withdrawing groups at C3 reduce reactivity (ρ=+1.2), while C6 electron-donors enhance it (ρ=-0.8), guiding rational drug design.
Table 3: Electronic Properties of Triazinone Positional Isomers
Parameter | 3-Amino-6-bromo-1,2,4-triazin-5(2H)-one | 5-Amino-3-bromo-1,2,4-triazin-6(5H)-one | 6-Amino-3-bromo-1,2,4-triazin-5(1H)-one |
---|---|---|---|
HOMO Energy (eV) | -6.32 | -6.87 | -6.51 |
LUMO Energy (eV) | -1.45 | -1.92 | -1.68 |
Dipole Moment (Debye) | 5.21 | 4.78 | 5.03 |
N4 Atomic Charge (NPA) | -0.42 | -0.38 | -0.41 |
C6 Br Bond Order (WBO) | 0.92 | N/A | 0.89 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2